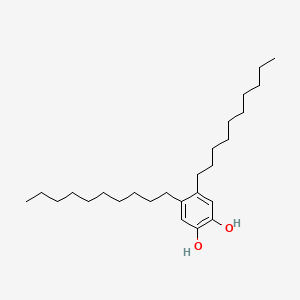
4,5-Didecylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Didecylbenzene-1,2-diol: is an organic compound with the molecular formula C26H46O2 . It is a derivative of benzene, featuring two hydroxyl groups (-OH) attached to the benzene ring at positions 1 and 2, and two decyl chains attached at positions 4 and 5. This compound is part of the dihydroxybenzene family, which includes other well-known compounds such as catechol, resorcinol, and hydroquinone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-didecylbenzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction can be summarized as follows:
Catechol+2Decyl BromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 4,5-Didecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: 4,5-Didecylbenzene-1,2-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as an antioxidant and its role in drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, surfactants, and lubricants .
作用机制
The mechanism of action of 4,5-didecylbenzene-1,2-diol involves its interaction with biological membranes and enzymes. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the decyl chains can interact with lipid bilayers, affecting membrane fluidity and permeability .
相似化合物的比较
Catechol (1,2-dihydroxybenzene): Lacks the decyl chains, making it more hydrophilic.
Resorcinol (1,3-dihydroxybenzene): Has hydroxyl groups at different positions, affecting its reactivity.
Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positions and lacks decyl chains.
Uniqueness: 4,5-Didecylbenzene-1,2-diol is unique due to the presence of long hydrophobic decyl chains, which impart distinct physical and chemical properties compared to other dihydroxybenzenes. These properties make it suitable for applications in both hydrophilic and hydrophobic environments .
属性
CAS 编号 |
919800-84-3 |
|---|---|
分子式 |
C26H46O2 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
4,5-didecylbenzene-1,2-diol |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-19-23-21-25(27)26(28)22-24(23)20-18-16-14-12-10-8-6-4-2/h21-22,27-28H,3-20H2,1-2H3 |
InChI 键 |
ZNUGDZASQKYQAR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


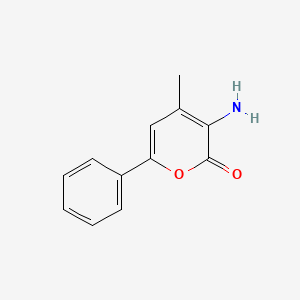

![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
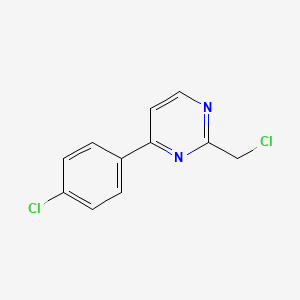
![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)
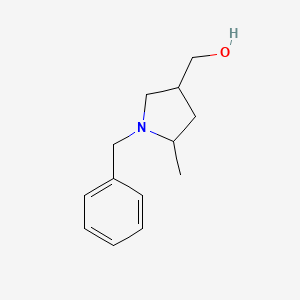
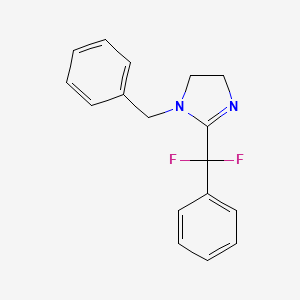
![9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine](/img/structure/B12628362.png)
![(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol](/img/structure/B12628364.png)
